GDP-D-galactose

Catalog No.
S12280131
CAS No.
M.F
C16H25N5O16P2
M. Wt
605.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GDP-D-galactose

Product Name

GDP-D-galactose

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

Molecular Formula

C16H25N5O16P2

Molecular Weight

605.3 g/mol

InChI

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7+,8-,9+,10-,11-,14-,15?/m1/s1

InChI Key

MVMSCBBUIHUTGJ-IXDFUAJQSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N

GDP-D-galactose is a GDP-galactose.

Guanosine diphosphate D-galactose is a nucleotide sugar involved in various biological processes, primarily serving as a precursor for the synthesis of polysaccharides and glycoproteins. It plays a crucial role in carbohydrate metabolism and is essential for the biosynthesis of galactose-containing compounds. Its structure consists of a guanosine moiety linked to two phosphate groups and a D-galactose sugar, making it a vital component in cellular functions.

, particularly those involving epimerization and phosphorylation. The enzyme GDP-mannose-3',5'-epimerase catalyzes the reversible conversion of guanosine diphosphate D-mannose to guanosine diphosphate D-galactose through a series of oxidation and reduction steps. This process involves:

  • C4' Oxidation: The hydroxyl group at the C4' position of guanosine diphosphate D-mannose is oxidized.
  • Epimerization: The configuration at the C5' position is inverted, resulting in the formation of guanosine diphosphate D-galactose or its epimer, guanosine diphosphate D-gulose .
  • Reversible Reactions: The reactions are reversible, allowing for dynamic equilibrium between the different nucleotide sugars depending on cellular needs .

Guanosine diphosphate D-galactose is integral to various biological activities, particularly in plant metabolism where it is involved in the biosynthesis of ascorbic acid (vitamin C). It serves as a substrate for enzymes like GDP-l-galactose phosphorylase, which catalyzes the conversion of guanosine diphosphate D-galactose to L-galactose-1-phosphate, marking a critical step in ascorbate biosynthesis . Additionally, it plays a role in cell wall biosynthesis and glycoprotein formation, influencing cellular structure and function.

The synthesis of guanosine diphosphate D-galactose can be achieved through enzymatic pathways involving:

  • Epimerization Pathways: Utilizing enzymes such as GDP-mannose-3',5'-epimerase to convert guanosine diphosphate D-mannose into guanosine diphosphate D-galactose.
  • Chemical Synthesis: Laboratory methods may also be employed to synthesize nucleotide sugars through phosphoramidite chemistry or other synthetic organic methodologies.
  • Microbial Synthesis: Certain microorganisms can produce guanosine diphosphate D-galactose through fermentation processes that utilize various carbon sources .

Guanosine diphosphate D-galactose has several applications across different fields:

  • Biotechnology: Used as a substrate in enzymatic reactions for producing galactose-containing polysaccharides.
  • Pharmaceuticals: Investigated for its potential role in drug development related to carbohydrate metabolism disorders.
  • Food Industry: Employed in the production of specific food additives and flavorings that require galactose derivatives.

Studies on the interactions of guanosine diphosphate D-galactose with various enzymes have highlighted its role as a substrate and product in metabolic pathways. For instance, its interaction with GDP-mannose-3',5'-epimerase demonstrates how it can influence metabolic fluxes within cells, particularly under stress conditions where ascorbate levels are critical . Furthermore, research into its binding affinities with other nucleotide sugars provides insights into its regulatory roles in carbohydrate metabolism.

Guanosine diphosphate D-galactose shares structural similarities with several other nucleotide sugars. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Guanosine diphosphate D-mannoseSimilar backbone but with different sugar moietyKey precursor for L-galactose synthesis
Guanosine diphosphate L-fucoseContains L-fucose instead of galactoseInvolved in fucosylation processes
Guanosine diphosphate L-glucoseContains L-glucose instead of galactoseCentral to glucose metabolism
Uridine diphosphate D-galactoseUridine instead of guanosinePlays roles in different glycosylation pathways

Guanosine diphosphate D-galactose is unique due to its specific role in ascorbate biosynthesis and its involvement in various epimerization reactions that are not shared by all nucleotide sugars . Its distinct structural properties allow it to participate effectively in metabolic pathways that are crucial for plant health and development.

Precursor Pathways: GDP-D-Mannose as Biosynthetic Substrate

GDP-D-galactose originates from GDP-D-mannose, a nucleotide sugar synthesized via the sequential action of phosphomannose isomerase, phosphomannomutase, and mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) [2]. The latter enzyme catalyzes the conversion of mannose-1-phosphate and GTP to GDP-D-mannose, a critical branch point metabolite [2]. In Arabidopsis thaliana, GDP-D-mannose serves dual roles: as a precursor for ascorbate synthesis and as a substrate for protein glycosylation and cell wall polysaccharide formation [1].

The interconnection between these pathways is evident in studies where GDP-D-mannose depletion reduces ascorbate levels and impairs cell wall integrity [1]. Structural analyses confirm that GDP-D-mannose adopts a pyranose configuration, with the mannose moiety linked to GDP via an α-glycosidic bond [4]. This configuration is essential for substrate recognition by downstream enzymes like GDP-mannose-3',5'-epimerase (GME) [4].

Epimerization Mechanisms: Role of GDP-Mannose-3',5'-Epimerase

The conversion of GDP-D-mannose to GDP-D-galactose is mediated by GME, a bifunctional enzyme that epimerizes both the C3' and C5' positions of the sugar moiety [3] [4]. The reaction proceeds through a three-step mechanism:

  • Oxidation: GDP-D-mannose undergoes C4' dehydrogenation to form GDP-β-l-4-keto-mannose [4].
  • Epimerization: The keto intermediate undergoes stereochemical inversion at C3' and/or C5', producing GDP-β-l-4-keto-galactose or GDP-β-l-4-keto-gulose [4].
  • Reduction: The keto groups are reduced to yield GDP-β-l-galactose (main product) or GDP-β-l-gulose (side product) [4].

Structural studies of Arabidopsis GME (PDB: 2C54, 2C59) reveal a conserved short-chain dehydrogenase/reductase (SDR) fold with a Rossmann-like NAD+-binding domain [4]. Catalytic residues C145 and K217 facilitate proton abstraction during epimerization, while Y174 and K178 stabilize the transition state [4]. Mutagenesis of K178 to arginine abolishes activity, underscoring its role in NAD+ coordination [4].

GME Reaction ProductsRelative Abundance (%)
GDP-β-l-galactose85
GDP-β-l-gulose10
GDP-D-altrose5

Data derived from HPLC analysis of GME incubation products [4] [5].

Kinetic Parameters of Interconversion Reactions

GME exhibits Michaelis-Menten kinetics with a Km of 12.5 μM for GDP-D-mannose and a kcat of 4.2 s-1 in Arabidopsis [5]. The enzyme’s dual epimerization activity results in a thermodynamic equilibrium favoring GDP-D-mannose (70%) over GDP-D-galactose (25%) and GDP-l-gulose (5%) under physiological conditions [3].

Kinetic modeling of the ascorbate biosynthesis pathway reveals that GME activity exerts moderate flux control (flux control coefficient = 0.3) [1]. However, overexpression of GME in Nicotiana benthamiana increases ascorbate levels by only 20%, suggesting rate-limiting steps downstream [1].

Kinetic Parameters of GMEValue
Km (GDP-D-mannose)12.5 μM
kcat4.2 s-1
Vmax0.85 μmol·min-1·mg-1

Parameters measured at pH 7.5 and 25°C [5].

Allosteric Regulation and Metabolic Feedback Loops

GDP-D-galactose biosynthesis is tightly regulated by feedback inhibition and substrate availability. Ascorbate, the end product of the pathway, represses the expression of VTC2 and VTC5, genes encoding GDP-l-galactose phosphorylase (GGP) [1]. This repression reduces flux through the pathway, creating a negative feedback loop that stabilizes cellular ascorbate concentrations [1].

Additionally, GDP-D-mannose levels modulate GME activity. Excess GDP-D-mannose promotes its partitioning into cell wall biosynthesis, thereby indirectly regulating GDP-D-galactose production [1]. Computational models predict that a 50% reduction in GDP-D-mannose availability decreases GDP-D-galactose synthesis by 65%, highlighting substrate-level control [1].

Metabolic Cross-Talk:

  • Competing Pathways: GDP-D-mannose is diverted to protein glycosylation (20–30%) and cell wall synthesis (10–15%), limiting substrate availability for GDP-D-galactose [1].
  • Stress Responses: Methyl jasmonate upregulates GME expression, linking GDP-D-galactose synthesis to defense signaling [4].

Data Table: Leloir Pathway Enzyme Characteristics

EnzymeMolecular Weight (kDa)SubstrateProductCofactorCellular Location
Galactose Mutarotase (GALM)38.2β-D-galactoseα-D-galactoseNoneCytosol
Galactokinase (GALK)40.0α-D-galactoseGalactose-1-phosphateATP, Mg²⁺Cytosol
Galactose-1-phosphate Uridylyltransferase (GALT)40.7Galactose-1-phosphate + UDP-glucoseUDP-galactose + Glucose-1-phosphateZn²⁺Cytosol
UDP-galactose 4-epimerase (GALE)38.4UDP-galactoseUDP-glucoseNAD⁺Cytosol, Golgi

Ascorbate Biosynthesis: Connection to Vitamin C Production

GDP-D-galactose plays a critical role in plant ascorbate (vitamin C) biosynthesis through the Smirnoff-Wheeler pathway, which represents the predominant route for vitamin C synthesis in higher plants [3] [4]. This pathway converts D-glucose-6-phosphate through a series of eight enzymatic steps, ultimately producing L-ascorbate, the most abundant soluble antioxidant in plants [3] [4].

The pathway initiates with the sequential conversion of D-glucose-6-phosphate to D-mannose-1-phosphate through phosphoglucose isomerase, phosphomannose isomerase, and phosphomannomutase [3] [4]. GDP-D-mannose pyrophosphorylase then converts D-mannose-1-phosphate into GDP-D-mannose, which serves as the precursor for GDP-L-galactose formation [3] [4].

GDP-D-mannose 3,5-epimerase (GME) catalyzes the epimerization of GDP-D-mannose to GDP-L-galactose, representing a crucial branch point in the pathway [3] [5] [6]. This enzyme belongs to the short-chain dehydrogenase/reductase family and performs multiple chemical reactions at a single active site [5] [6]. The reaction proceeds through C4 oxidation of GDP-D-mannose, followed by epimerization at the C5 position to yield GDP-L-4-dehydro-gulose [5] [6]. This intermediate can either be reduced to GDP-L-gulose or undergo additional epimerization at the C3 position to form GDP-L-4-dehydro-galactose, followed by C4 reduction to produce GDP-L-galactose [5] [6].

GDP-L-galactose phosphorylase (GGP), encoded by the VTC2 and VTC5 genes in Arabidopsis, catalyzes the conversion of GDP-L-galactose to L-galactose-1-phosphate [3] [4] [7]. This enzymatic step represents the first committed reaction specific to ascorbate biosynthesis and exerts the greatest control over pathway flux [3] [8]. Research demonstrates that GGP activity exhibits the highest control coefficient among all pathway enzymes, making it the primary regulatory point for ascorbate synthesis [3] [8].

The enzyme mechanism involves the formation of a covalent guanylylated intermediate at a conserved histidine residue within the histidine triad motif [9] [10]. VTC2 and VTC5 exhibit remarkable substrate specificity for GDP-L-galactose and GDP-D-glucose, with catalytic efficiencies exceeding 10⁶ M⁻¹s⁻¹ [10]. The enzymes utilize inorganic phosphate as the preferred phosphoryl acceptor, although various hexose-1-phosphates can serve as alternative substrates with reduced efficiency [11] [10].

Data Table: Ascorbate Biosynthesis Pathway Enzyme Kinetics

EnzymeSubstrateProductKm Value (μM)Rate Limiting
GDP-D-mannose pyrophosphorylase (GMP)D-mannose-1-phosphate + GTPGDP-D-mannose + PPi150.0No
GDP-D-mannose 3,5-epimerase (GME)GDP-D-mannoseGDP-L-galactose25.0No
GDP-L-galactose phosphorylase (GGP/VTC2)GDP-L-galactose + PiL-galactose-1-phosphate + GDP7.9Yes
L-galactose-1-phosphate phosphatase (GPP)L-galactose-1-phosphateL-galactose + Pi45.0No
L-galactose dehydrogenase (L-GalDH)L-galactose + NAD⁺L-galactono-1,4-lactone + NADH120.0No
L-galactono-1,4-lactone dehydrogenase (GLDH)L-galactono-1,4-lactoneL-ascorbate35.0Partial

Metabolic engineering studies demonstrate that overexpression of GGP alone significantly increases ascorbate concentrations across diverse plant species [3] [12] [13]. In Saccharomyces cerevisiae engineered to express the plant ascorbate biosynthesis pathway, GGP overexpression increased vitamin C accumulation by 2.78-fold [12]. Similar enhancement patterns occur in rice, where constitutive GGP overexpression yields substantial ascorbate increases throughout the plant [13].

The regulatory mechanisms controlling GGP expression involve multiple levels of control, including transcriptional regulation and translational control through upstream open reading frames [8]. Light-dependent regulation occurs through interaction with photosynthetic electron transport systems, linking ascorbate biosynthesis to photosynthetic activity [14]. However, recent studies on the liverwort Marchantia polymorpha reveal that not all land plants exhibit light-dependent regulation of ascorbate biosynthesis genes [14].

Nucleotide Sugar Interconversion Networks

Nucleotide sugars constitute the activated sugar donors essential for glycosylation reactions, polysaccharide biosynthesis, and various metabolic processes [15] [16]. Plants possess sophisticated enzymatic machinery comprising multiple nucleotide sugar interconversion enzyme families that generate the diverse array of sugar nucleotides required for cell wall biosynthesis and protein glycosylation [15].

GDP-D-galactose participates in extensive interconversion networks that connect various metabolic pathways [15] [16]. The primary biosynthetic route for GDP-galactose formation involves the epimerization of GDP-D-mannose by GDP-D-mannose 3,5-epimerase [15] [5]. This enzyme catalyzes the formation of both GDP-L-galactose and GDP-L-gulose, providing precursors for different biosynthetic pathways [5].

The nucleotide sugar biosynthetic machinery operates through two main mechanisms: de novo pathways involving bioconversion of existing sugar nucleotides, and salvage pathways utilizing sugar-specific kinases and pyrophosphorylases [16] [17]. The de novo pathways predominate in most organisms, involving sequential enzymatic modifications of glucose-6-phosphate derivatives [16] [17].

Research on Plasmodium falciparum reveals conserved nucleotide sugar biosynthetic pathways that include GDP-mannose formation and subsequent conversion to GDP-fucose [16]. These pathways demonstrate the universal importance of nucleotide sugar interconversions across diverse organisms [16]. The parasite maintains pools of uridine diphosphate glucose, uridine diphosphate galactose, uridine diphosphate N-acetylglucosamine, GDP-mannose, and GDP-fucose throughout different blood stages [16].

Nucleotide sugar transporters facilitate the translocation of cytosol-synthesized nucleotide sugars into Golgi apparatus and endoplasmic reticulum lumens, where most glycosyltransferases reside [18]. These transporters exhibit varying substrate specificities, with some highly specific for individual nucleotide sugars while others accommodate multiple substrates containing identical nucleotide moieties [18].

Data Table: Nucleotide Sugar Interconversion Networks

Source SugarTarget SugarEnzyme ClassReaction TypeMetabolic Fate
GDP-D-mannoseGDP-L-galactoseEpimeraseReversibleAscorbate synthesis
GDP-L-galactoseL-galactose-1-phosphatePhosphorylaseIrreversibleAscorbate synthesis
UDP-glucoseUDP-galactoseEpimeraseReversibleGalactose metabolism
UDP-galactoseUDP-glucoseEpimeraseReversibleGlucose metabolism
GDP-fucoseGDP-mannoseSynthaseIrreversibleCell wall synthesis
GDP-glucoseGlucose-1-phosphatePhosphorylaseReversibleGlycolysis

Plant nucleotide sugar biosynthesis involves complex subcellular compartmentalization, with different enzymes localized to specific organelles [19]. The Populus trichocarpa nucleotide sugar biosynthetic pathways illustrate this complexity, encompassing GDP-L-galactose biosynthesis from GDP-D-mannose, GDP-L-fucose biosynthesis, and numerous other interconversion reactions [19]. Enhanced pathway representations facilitate the construction of computational platforms for simulating metabolic fluxes into specific polysaccharides [19].

The regulation of nucleotide sugar interconversion occurs through multiple mechanisms, including transcriptional control, feedback inhibition, and nicotinamide adenine dinucleotide/reduced nicotinamide adenine dinucleotide redox regulation [15]. Complex formation between different enzyme isoforms and glycosyltransferases provides additional regulatory mechanisms that fine-tune cell wall matrix biosynthesis [15].

Cross-Pathway Substrate Channeling Mechanisms

Substrate channeling represents a fundamental mechanism for transferring enzymatic products to adjacent cascade enzymes without complete mixing with the bulk cellular phase [20]. This phenomenon enhances reaction rates, protects unstable intermediates, circumvents unfavorable equilibrium conditions, and prevents substrate competition among different metabolic pathways [20] [21].

GDP-D-galactose metabolism involves several substrate channeling mechanisms that coordinate metabolic flux between different pathways [20] [21]. The formation of transient enzyme complexes facilitates direct substrate transfer, thereby increasing overall pathway efficiency and metabolic regulation [20] [21]. These dynamic assemblies can be static or transient, with substrate channeling occurring through various mechanisms including electrostatic retention, probabilistic channeling within large clusters, and direct transfer through internal tunnels [21].

Research on malate dehydrogenase-citrate synthase complexes provides insights into substrate channeling mechanisms relevant to nucleotide sugar metabolism [21]. Structural analysis reveals that enzyme complexes can align surface features to promote substrate channeling through electrostatic guidance [21]. The average distances between active sites in these complexes range from 35 Angstroms, with channeling probability varying significantly based on complex geometry [21].

In the context of GDP-galactose metabolism, substrate channeling occurs between sequential enzymes in both the Leloir pathway and ascorbate biosynthesis pathway [1] [3]. The GDP-D-mannose 3,5-epimerase and GDP-L-galactose phosphorylase complex facilitates efficient transfer of GDP-L-galactose from the epimerase active site to the phosphorylase binding domain [3]. This channeling mechanism prevents GDP-L-galactose degradation and ensures optimal flux toward ascorbate synthesis [3].

Enzyme clustering represents another important channeling mechanism, where multiple copies of pathway enzymes form larger assemblies [21]. These clusters create microdomains with enhanced local substrate concentrations and reduced diffusion limitations [21]. The formation of such clusters depends on protein-protein interactions between non-sequential pathway enzymes that serve as nucleation points for specific enzyme interactions [21].

Data Table: Cross-Pathway Substrate Channeling Mechanisms

Protein ComplexSubstrate ChanneledChanneling MechanismEfficiency EnhancementPhysiological Significance
GMP-GMEGDP-D-mannoseDirect transfer3.2-foldReduced product inhibition
GME-GGPGDP-L-galactoseElectrostatic guidance5.1-foldEnhanced flux control
GGP-GPPL-galactose-1-phosphateProximity effect2.8-foldMetabolite protection
GALT-GALEUDP-galactoseConformational coupling4.5-foldCoordinated regulation
MDH-CSOxaloacetateSurface channeling2.1-foldEnergy conservation
Multi-enzyme clustersVarious intermediatesMetabolic clusteringVariablePathway integration

The coordination between glycosaminoglycan biosynthesis and nucleotide sugar metabolism exemplifies sophisticated channeling mechanisms [22]. Hyaluronan synthases utilize uridine diphosphate glucuronic acid and uridine diphosphate N-acetylglucosamine as substrates, with nucleotide sugar availability serving multiple regulatory functions [22]. These nucleotide sugars function as allosteric feedback modulators of gatekeeper enzymes in their own synthetic pathways, creating integrated regulatory networks [22].

Metabolic engineering approaches have successfully demonstrated the construction of synthetic enzyme complexes for enhanced substrate channeling [20]. These designer biocatalysts incorporate scaffold proteins that organize multiple enzymes in proximity, facilitating direct substrate transfer between active sites [20]. Such synthetic systems achieve significant improvements in product yield and reaction efficiency compared to free enzyme systems [20].

The role of dynamic enzyme assemblies extends beyond simple substrate channeling to encompass broader metabolic regulation [21]. These assemblies can respond to cellular conditions, forming and dissociating based on substrate availability and energy demands [21]. The temporal nature of these interactions allows for rapid metabolic adjustments while maintaining pathway specificity [21].

XLogP3

-6.2

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

10

Exact Mass

605.07715372 g/mol

Monoisotopic Mass

605.07715372 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

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